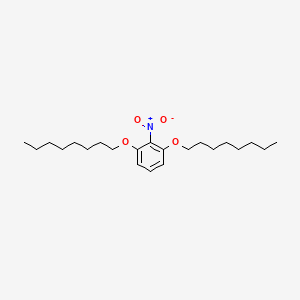

2-Nitro-1,3-bis-octyloxy-benzene

Description

2-Nitro-1,3-bis-octyloxy-benzene (C₂₂H₃₅NO₄) is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the 2-position and octyloxy (-O-C₈H₁₇) groups at the 1- and 3-positions. It is identified as a natural product isolated from Neolitsea daibuensis and marine mollusks, where it functions as a plant and algal metabolite . The compound was first reported in a 2021 study involving the methanol extraction of the marine sponge Sigmadocia fibulata, followed by preparative thin-layer chromatography (TLC) and characterization via GC-MS and FTIR spectroscopy .

Properties

CAS No. |

868071-51-6 |

|---|---|

Molecular Formula |

C22H37NO4 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

2-nitro-1,3-dioctoxybenzene |

InChI |

InChI=1S/C22H37NO4/c1-3-5-7-9-11-13-18-26-20-16-15-17-21(22(20)23(24)25)27-19-14-12-10-8-6-4-2/h15-17H,3-14,18-19H2,1-2H3 |

InChI Key |

OFEWSXHPFIDSDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1,3-bis-octyloxy-benzene typically involves the nitration of 1,3-bis-octyloxy-benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining the desired temperature and reaction time, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1,3-bis-octyloxy-benzene can undergo various chemical reactions, including:

-

Reduction

Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Conditions: Reduction reactions are typically carried out under mild conditions to avoid over-reduction.

Products: The primary product is the corresponding amine, 2-amino-1,3-bis-octyloxy-benzene.

-

Substitution

Reagents: Nucleophiles such as alkoxides or amines.

Conditions: Substitution reactions may require elevated temperatures and the presence of a base to facilitate the nucleophilic attack.

Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

2-Nitro-1,3-bis-octyloxy-benzene has several applications in scientific research:

-

Chemistry

- Used as a precursor in the synthesis of more complex organic molecules.

- Employed in studies involving the reactivity of nitro compounds and their derivatives.

-

Biology

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

-

Medicine

- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

-

Industry

- Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-1,3-bis-octyloxy-benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-nitro-1,3-bis-octyloxy-benzene with three structurally related nitroaromatic and alkoxy-substituted compounds:

Key Research Findings

Its long alkyl chains enhance lipid solubility, improving bioavailability compared to simpler nitroaromatics like 2-nitro-1,4-phenylenediamine . In contrast, 2-nitro-1,3-dinitrooxypropane is highly reactive due to its nitrate ester groups, making it suitable for energetic applications but unstable under ambient conditions .

Synthetic Complexity :

- The natural isolation of this compound contrasts with the synthetic routes required for analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which demands precise control of amide bond formation .

Spectroscopic Characterization :

- FTIR and GC-MS data for this compound confirm nitro (1520 cm⁻¹) and ether (1250 cm⁻¹) stretches, distinguishing it from compounds like 2-nitro-1,3-dinitrooxypropane, which shows additional nitrate ester peaks (1650 cm⁻¹) .

Performance in Industrial Contexts

- Pharmaceutical Potential: The natural origin and low toxicity of this compound make it a candidate for drug development, unlike 2-nitro-1,3-dinitrooxypropane, which is restricted to niche explosive applications .

- Catalytic Utility : While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is tailored for metal-catalyzed reactions, this compound lacks directing groups, limiting its use in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.